2-{2-nitrovinyl}-1-methyl-1H-pyrrole
Description
2-{2-Nitrovinyl}-1-methyl-1H-pyrrole is a nitrovinyl-substituted pyrrole derivative characterized by a nitrovinyl group at the 2-position and a methyl group at the 1-position of the pyrrole ring. Nitrovinyl heterocycles are known for their biological activity, including antiprotozoal, antimicrobial, and coccidiostatic properties . The methyl group may enhance lipophilicity, influencing pharmacokinetic behavior .
Properties
IUPAC Name |
1-methyl-2-[(Z)-2-nitroethenyl]pyrrole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O2/c1-8-5-2-3-7(8)4-6-9(10)11/h2-6H,1H3/b6-4- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHVYARKRYOUKFA-XQRVVYSFSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C1C=C[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C=CC=C1/C=C\[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{2-nitrovinyl}-1-methyl-1H-pyrrole typically involves the reaction of 1-methyl-1H-pyrrole with a nitroalkene. One common method is the condensation reaction between 1-methyl-1H-pyrrole and 2-nitroethene under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the formation of the nitrovinyl group.
Industrial Production Methods
Industrial production of 2-{2-nitrovinyl}-1-methyl-1H-pyrrole may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The choice of solvents, catalysts, and reaction conditions would be tailored to maximize efficiency and minimize waste.
Chemical Reactions Analysis
Types of Reactions
2-{2-nitrovinyl}-1-methyl-1H-pyrrole undergoes various chemical reactions, including:
Oxidation: The nitrovinyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, where the nitrovinyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles such as amines, thiols, and alcohols can be used in substitution reactions.
Major Products Formed
Oxidation: Nitro derivatives with additional oxygen-containing functional groups.
Reduction: Amino derivatives where the nitro group is converted to an amine.
Substitution: Various substituted pyrrole derivatives depending on the nucleophile used.
Scientific Research Applications
2-{2-nitrovinyl}-1-methyl-1H-pyrrole has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of heterocyclic compounds.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the synthesis of drugs.
Industry: It is used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2-{2-nitrovinyl}-1-methyl-1H-pyrrole involves its interaction with various molecular targets. The nitrovinyl group can undergo redox reactions, leading to the formation of reactive intermediates that can interact with biological molecules. These interactions can result in the inhibition of enzymes, disruption of cellular processes, and induction of oxidative stress. The specific pathways and targets depend on the context of its use and the biological system being studied.
Comparison with Similar Compounds
Structural and Functional Analog: 2-(2-Nitrovinyl)Furan (G-0)
G-0, a furan-based analog, serves as the closest comparator. Below is a detailed comparison:
Table 1: Key Properties of 2-{2-Nitrovinyl}-1-Methyl-1H-Pyrrole vs. 2-(2-Nitrovinyl)Furan (G-0)
Key Differences:
Lipophilicity : The 1-methyl group on the pyrrole derivative may increase membrane permeability, enhancing bioavailability.
Stability : G-0’s sublimation tendency necessitates formulation with cyclodextrins ; the pyrrole analog’s stability profile remains unstudied but could differ due to intermolecular interactions.
Other Pyrrole Derivatives
describes pyrrole derivatives with alkynyl and methoxy substituents (e.g., compounds 6j, 6k, 6l). While these lack the nitrovinyl group, their synthesis methodologies (e.g., Sonogashira coupling, methylation) may inform routes for synthesizing 2-{2-nitrovinyl}-1-methyl-1H-pyrrole. Notably, nitrovinyl functionalization would require distinct reagents (e.g., nitroethylene equivalents) compared to alkynyl/methoxy groups .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
